Arachidic acid-d2
Description
The Paradigm of Stable Isotope Labeling in Illuminating Biological Pathways
Stable isotope labeling is a cornerstone technique in modern biochemical and metabolic research. diagnosticsworldnews.comsilantes.com It involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules of interest. creative-proteomics.comwikipedia.org These labeled compounds, while chemically identical to their natural counterparts, possess a greater mass. This mass difference allows them to be distinguished and traced using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov
This method provides a powerful and safe way to track the journey of molecules through complex biological systems, revealing the intricate details of metabolic pathways, reaction kinetics, and the flux of elements through cellular reactions. wikipedia.orgnih.gov Unlike radioactive labeling, stable isotope labeling does not pose safety risks, making it particularly suitable for a wide range of studies, including those involving human subjects. diagnosticsworldnews.com
Foundational Role of Deuterated Fatty Acids as Tracers in Lipidomics
Lipidomics, the large-scale study of lipids in biological systems, heavily relies on stable isotope labeling to understand the dynamic processes of lipid metabolism. caymanchem.com Deuterated fatty acids, which have one or more hydrogen atoms replaced by deuterium, are invaluable tools in this field. lipidmaps.org They serve as internal standards for accurate quantification of fatty acids and their metabolites in complex biological samples like plasma, tissues, and cells. lipidmaps.orgnih.gov
By introducing deuterated fatty acids into a biological system, researchers can trace their absorption, distribution, and conversion into other lipid species. nih.gov This approach, known as metabolic flux analysis, allows for the direct measurement of the rates of fatty acid synthesis, elongation, desaturation, and breakdown. nih.gov The use of deuterated fatty acids has been instrumental in building a comprehensive picture of the lipidome and its response to various physiological and pathological conditions. nih.gov
Specific Significance of Eicosanoic-2,2-D2 Acid in Contemporary Metabolic Investigations
Eicosanoic-2,2-D2 acid, a deuterated form of eicosanoic acid (also known as arachidic acid), holds specific importance in metabolic research. ontosight.aiisotope.com The deuterium atoms are strategically placed at the second carbon position, a key site for metabolic reactions. This specific labeling allows for precise tracking of the initial steps of fatty acid metabolism. ontosight.ai
This isotopically labeled fatty acid is a valuable tracer for investigating the pathways of very-long-chain fatty acids (VLCFAs), which play crucial roles in various cellular functions and are implicated in several metabolic disorders. metabolon.commdpi.com By using Eicosanoic-2,2-D2 acid, scientists can gain detailed insights into the mechanisms of fatty acid oxidation, the synthesis of complex lipids, and the pathological alterations that occur in diseases associated with abnormal lipid metabolism. ontosight.aifrontiersin.org
Structure
2D Structure
Properties
IUPAC Name |
2,2-dideuterioicosanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)/i19D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOBVWXKNCXXDE-FKUWIZNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCCCCCCCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Properties of Eicosanoic 2,2 D2 Acid
The physicochemical properties of Eicosanoic-2,2-D2 acid are largely similar to its non-deuterated counterpart, eicosanoic acid, with the primary difference being its molecular weight due to the presence of two deuterium (B1214612) atoms.
| Property | Value |
| Chemical Formula | C20H38D2O2 |
| Molecular Weight | 314.54 g/mol isotope.com |
| Synonyms | Arachidic Acid-d2, 2,2-Dideuteroeicosanoic Acid caymanchem.com |
| Appearance | Crystalline solid/powder isotope.com |
| Solubility | Soluble in organic solvents like DMF and ethanol; sparingly soluble in water. caymanchem.com |
| CAS Number | 232600-70-3 labshake.com |
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Synthesis and Characterization
General Synthetic Approaches for Deuterated Fatty Acids
The synthesis of deuterated fatty acids can be achieved through various chemical and biological methods. Chemical synthesis often involves multi-step reactions to introduce deuterium (B1214612) at specific positions. One common approach is the reduction of a suitable precursor, such as a keto-ester, using a deuterium source. Another method involves the catalytic exchange of hydrogen atoms with deuterium gas. nih.gov
Biological synthesis offers an alternative route, where microorganisms or cell cultures are grown in media enriched with deuterated precursors. nih.gov For instance, supplementing the growth medium of the protozoan Tetrahymena with deuterated oleic acid can lead to the production of various deuterated polyunsaturated fatty acids. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Specific Synthesis of Eicosanoic-2,2-D2 Acid
While specific, detailed synthetic procedures for Eicosanoic-2,2-D2 acid are often proprietary, the general principles of deuteration at the α-carbon (the carbon adjacent to the carboxyl group) typically involve the enolization of the carboxylic acid or its derivative in the presence of a deuterium source. This allows for the exchange of the α-hydrogens with deuterium atoms.
Analytical Characterization Techniques
The successful synthesis and purity of Eicosanoic-2,2-D2 acid are confirmed using a combination of advanced analytical techniques.
Mass Spectrometry (MS): MS is a primary tool for confirming the incorporation of deuterium. lipidmaps.org The mass spectrum of the deuterated compound will show a molecular ion peak that is two mass units higher than that of the unlabeled eicosanoic acid, confirming the presence of the two deuterium atoms. ontosight.ai Tandem mass spectrometry (MS/MS) can further be used to pinpoint the location of the deuterium atoms within the molecule. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to verify the absence of proton signals at the C-2 position, where the deuterium atoms have been substituted. ¹³C NMR can also be employed, as the presence of deuterium on an adjacent carbon can cause a characteristic shift in the carbon signal. nih.gov
Applications in Biochemical Research
Tracing Fatty Acid Metabolism and Elongation
Eicosanoic-2,2-D2 acid serves as an excellent tracer to study the metabolic fate of eicosanoic acid. Once introduced into a biological system, its journey can be followed by analyzing the isotopic enrichment in various downstream metabolites. This allows researchers to quantify the rate of its elongation to longer-chain fatty acids, its incorporation into complex lipids like phospholipids (B1166683) and triglycerides, and its breakdown through β-oxidation. nih.govfrontiersin.org
Utility in Lipidomics and Metabolic Flux Analysis
In the field of lipidomics, Eicosanoic-2,2-D2 acid is often used as an internal standard for the accurate quantification of eicosanoic acid and other related very-long-chain fatty acids in biological samples. lipidmaps.orgnih.gov Its chemical similarity to the analyte of interest ensures that it behaves similarly during sample extraction and analysis, thus correcting for any sample loss and improving the accuracy of the measurement. lipidmaps.org In metabolic flux analysis, the rate of incorporation and turnover of Eicosanoic-2,2-D2 acid provides quantitative data on the dynamics of lipid metabolism in various physiological and disease states. nih.gov
Research Findings and Case Studies
Key Findings from Studies Utilizing Deuterated Eicosanoic Acid
Research utilizing deuterated eicosanoic acid has contributed to a deeper understanding of very-long-chain fatty acid (VLCFA) metabolism. Studies have shown that dietary intake of nuts, which contain arachidic acid, is associated with increased levels of circulating VLCFAs and a lower risk of certain cardiovascular events. metabolon.com The use of deuterated tracers like Eicosanoic-2,2-D2 acid allows for the direct investigation of the metabolic processes underlying these associations.
Mass Spectrometry-Based Lipid Profiling with Eicosanoic-2,2-D2 Acid
Mass spectrometry-based lipidomics platforms routinely employ deuterated fatty acids as internal standards. nih.govcaymanchem.com In a typical experiment, a known amount of Eicosanoic-2,2-D2 acid is added to a biological sample before lipid extraction. The ratio of the signal from the endogenous, unlabeled eicosanoic acid to the signal from the deuterated standard in the mass spectrometer allows for precise quantification of the endogenous fatty acid. lipidmaps.org This approach has been critical in identifying changes in fatty acid profiles associated with various diseases, including metabolic syndrome and inflammatory conditions. mdpi.commdpi.com
NMR Spectroscopic Insights into Fatty Acid Dynamics
While mass spectrometry is more commonly used for tracing studies with Eicosanoic-2,2-D2 acid, NMR spectroscopy can also provide valuable information. High-field NMR can be used to determine the site-specific deuterium (B1214612) incorporation in fatty acids, offering a detailed picture of the deuteration pattern. researchgate.netacs.org This can be particularly useful in studies investigating the mechanisms of enzymatic reactions involved in fatty acid metabolism. nih.gov
Conclusion
Eicosanoic-2,2-D2 acid, as a specific example of a deuterated fatty acid, exemplifies the power of stable isotope labeling in modern biochemical research. Its application as a tracer and internal standard has significantly advanced our understanding of fatty acid metabolism, from the fundamental processes of elongation and oxidation to the complex interplay of lipids in health and disease. As analytical technologies continue to evolve, the use of such precisely labeled compounds will undoubtedly continue to illuminate the intricate and vital world of lipid biochemistry.
Q & A
Q. What are the key molecular characteristics of Eicosanoic-2,2-D2 acid, and how do they influence experimental design?
Eicosanoic-2,2-D2 acid (C₂₀H₃₈D₂O₂, molecular weight 314.55) is a deuterated analog of eicosanoic acid with two deuterium atoms at the α-carbon position. Its isotopic purity (98 atom% D) and stability under room-temperature storage make it suitable for tracer studies in lipid metabolism. Researchers must account for isotopic effects in kinetic experiments, as deuterium substitution may slightly alter reaction rates compared to non-deuterated analogs. For example, in GC-MS analyses, the 2 amu mass shift distinguishes it from endogenous fatty acids, enabling precise quantification .
Q. How should Eicosanoic-2,2-D2 acid be stored to ensure long-term stability in research settings?
The compound is stable at room temperature but requires protection from light and moisture. Post-synthesis, it should be stored in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Re-analysis after three years is recommended to verify chemical purity, as minor degradation products (e.g., peroxides) can form under suboptimal conditions .
Q. What are validated methods for preparing calibration standards using Eicosanoic-2,2-D2 acid in lipidomics workflows?
In algal lipid studies, Eicosanoic-2,2-D2 acid is used as an internal standard (IS) at concentrations of 50.0 μM in methanol/chloroform (4:1 v/v). Calibration curves are constructed using solvent-mix QCs (quality controls) with 1/x weighting to account for heteroscedasticity. For matrix effect correction, recovery rates of 82–90% are achievable when spiked into algal biomass .
Advanced Research Questions
Q. How can researchers address discrepancies in recovery rates of Eicosanoic-2,2-D2 acid across different biological matrices?
Recovery inconsistencies (e.g., 86–99% in algae vs. lower yields in mammalian cells) often arise from matrix-specific lipid-protein interactions. To mitigate this:
Q. What experimental strategies optimize the use of Eicosanoic-2,2-D2 acid in tracing fatty acid elongation pathways?
Deuterium labeling at the α-position allows tracking of carbon chain elongation via β-ketoacyl synthase activity. Key steps include:
- Pulse-chase experiments : Administer deuterated acid to cell cultures, then monitor incorporation into C22:0 and C24:0 species via LC-HRMS.
- Isotopic dilution analysis : Quantify endogenous fatty acids by comparing peak areas of deuterated vs. non-deuterated ions, correcting for natural isotope abundance .
Q. How do isotopic effects of Eicosanoic-2,2-D2 acid impact kinetic parameter calculations in enzyme assays?
Deuterium substitution reduces the zero-point energy of C-D bonds, leading to slower reaction rates (kinetic isotope effect, KIE ≈ 2–10). For accurate Michaelis-Menten constant () determination:
Q. What QC/QA protocols ensure reproducibility in studies using Eicosanoic-2,2-D2 acid?
- Stability testing : Assess stock solutions and QCs over 24 hours at 23°C and after three freeze-thaw cycles. Acceptable recovery thresholds: ≥85% for intraday precision (CV ≤15%) .
- LLOQ validation : Establish lower limits of quantification (LLOQ) at 0.5 μM with ≤20% CV and ±20% accuracy in solvent and matrix-matched calibrators .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
